molecular formula C20H16N2O2 B259085 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one

2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one

Katalognummer B259085
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: ZFIMKOHGGKYLGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core fused with a furan ring and a phenethyl group, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one typically involves the condensation of 2-amino-N-phenyl-benzamide with furan-2-carbaldehyde in the presence of an acid catalyst such as toluene-p-sulfonic acid. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and veterinary products

Wirkmechanismus

The mechanism of action of 2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its combination of a furan ring and phenethyl group, which enhances its biological activity and potential therapeutic applications compared to other quinazolinone derivatives.

Eigenschaften

Molekularformel

C20H16N2O2

Molekulargewicht

316.4 g/mol

IUPAC-Name

2-(furan-2-yl)-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2

InChI-Schlüssel

ZFIMKOHGGKYLGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

Kanonische SMILES

C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4

Synonyme

3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one
NPS-53574
NPS53574

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.